Pramlintide

Description

This compound is a relatively new adjunct treatment for diabetes (both type 1 and 2), developed by Amylin Pharmaceuticals. It is derived from amylin, a hormone that is released into the bloodstream, in a similar pattern as insulin, after a meal. Like insulin, amylin is deficient in individuals with diabetes.

This compound is an Amylin Analog. The mechanism of action of this compound is as an Amylin Agonist.

This compound is a recombinant DNA produced polypeptide analogue of human amylin that is used in combination with insulin in the therapy of diabetes. This compound has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent liver injury.

This compound is a peptide analogue of human amylin with 3 proline substitutions at positions 25, 28 and 29, with antihyperglycemic activity. By mimicking amylin, this compound slows gastric emptying, inhibits digestive secretions (gastric acid, pancreatic enzymes, and bile), reduces glucagon secretion, and increases satiety; all of these actions are mediated mostly by glucose-sensitive areas in the brain stem. The overall result is a decrease in blood glucose levels. The use of this compound may cause an increased risk of insulin-induced hypoglycemia.

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and is indicated for diabetes mellitus and has 3 investigational indications. This drug has a black box warning from the FDA.

a synthetic analogue of human amylin that helps regulate glucose

See also: this compound Acetate (active moiety of).

Properties

Key on ui mechanism of action |

Pramlintide is an amlyinomimetic, a functional analog of the naturally occurring pancreatic hormone amylin. Amylin has activity in a number of gastrointestinal and glucodynamic systems, and by mimicking its activity, pramlintide acts to improve glycemic control through modulation of the rate of gastric emptying, prevention of post-prandial rise in glucagon levels, and by increasing sensations of satiety, thereby reducing caloric intake and potentiating weight loss. There appears to be at least three distinct receptor complexes that bind with high affinity to amylin. All three complexes contain the calcitonin receptor at the core, plus one of three Receptor activity-modifying proteins, RAMP1, RAMP2, or RAMP3. |

|---|---|

CAS No. |

151126-32-8 |

Molecular Formula |

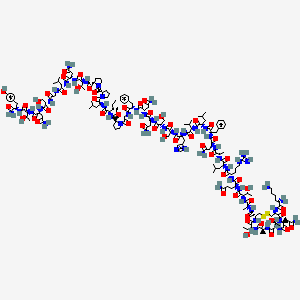

C171H267N51O53S2 |

Molecular Weight |

3949 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C171H267N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114-73-276-277-74-115(210-140(245)95(173)38-28-29-49-172)158(263)204-108(65-124(179)237)153(258)217-131(85(16)226)164(269)191-84(15)139(244)216-133(87(18)228)168(273)211-114/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1 |

InChI Key |

TZIRZGBAFTZREM-MKAGXXMWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N8)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |

Key on ui application |

Pramlintide (Symlin) has been approved by the FDA as a new injectable drug for diabetes (both type 1 and 2). |

boiling_point |

N/A |

melting_point |

N/A |

sequence |

Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Pro-Ile-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2(Disulfide bridge cys2 and cys7) |

source |

Synthetic |

Synonyms |

AC 0137; AC 137; Symlin; Tripro-Amylin; riproamylin; Pramlintide; LS-181996; LS181996; Amylin |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Pramlintide in Glycemic Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramlintide is a synthetic analogue of the human neuroendocrine hormone amylin, which is co-secreted with insulin (B600854) by pancreatic β-cells in response to meals.[1][2] In individuals with diabetes, particularly type 1, amylin secretion is deficient.[1] this compound restores the physiological actions of amylin, serving as an adjunctive therapy to insulin for improving glycemic control.[2][3] Its mechanism of action is distinct from insulin and other anti-diabetic agents, offering a complementary approach to managing postprandial hyperglycemia. This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

The therapeutic action of this compound is centered on three primary, interrelated mechanisms that collectively regulate the rate of glucose appearance in the circulation after a meal:

-

Suppression of Postprandial Glucagon (B607659) Secretion: It corrects the abnormal post-meal rise in glucagon often observed in diabetic patients.

-

Slowing of Gastric Emptying: It modulates the rate at which nutrients are delivered from the stomach to the small intestine for absorption.

-

Enhancement of Satiety: It acts on the central nervous system to promote a feeling of fullness, leading to reduced caloric intake.

These actions result in a significant reduction in postprandial glucose excursions, improved long-term glycemic control as measured by HbA1c, and are often accompanied by weight loss.

Core Mechanisms of Action

Suppression of Postprandial Glucagon Secretion

In healthy individuals, glucagon secretion is suppressed after meals to prevent excessive hepatic glucose production. However, in patients with type 1 and type 2 diabetes, this suppression is impaired, leading to paradoxical hyperglucagonemia that exacerbates postprandial hyperglycemia. This compound has been shown to reinstate this crucial regulatory mechanism.

Clinical studies have demonstrated that this compound administration significantly reduces the postprandial rise in glucagon concentrations in patients with both type 1 and type 2 diabetes. This suppression of glucagon is a key contributor to its glucose-lowering effect. For instance, in one study involving patients with type 1 diabetes, a 4-week treatment with this compound reduced the incremental area under the curve (AUC) for postprandial glucagon by approximately 87%. Similarly, in patients with type 2 diabetes, this compound infusion significantly lowered postprandial glucagon responses compared to placebo.

dot

References

The Multifaceted Mechanism of Pramlintide in Glycemic Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramlintide is a synthetic analogue of the human neuroendocrine hormone amylin, which is co-secreted with insulin by pancreatic β-cells in response to meals.[1][2] In individuals with diabetes, particularly type 1, amylin secretion is deficient.[1] this compound restores the physiological actions of amylin, serving as an adjunctive therapy to insulin for improving glycemic control.[2][3] Its mechanism of action is distinct from insulin and other anti-diabetic agents, offering a complementary approach to managing postprandial hyperglycemia. This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

The therapeutic action of this compound is centered on three primary, interrelated mechanisms that collectively regulate the rate of glucose appearance in the circulation after a meal:

-

Suppression of Postprandial Glucagon Secretion: It corrects the abnormal post-meal rise in glucagon often observed in diabetic patients.

-

Slowing of Gastric Emptying: It modulates the rate at which nutrients are delivered from the stomach to the small intestine for absorption.

-

Enhancement of Satiety: It acts on the central nervous system to promote a feeling of fullness, leading to reduced caloric intake.

These actions result in a significant reduction in postprandial glucose excursions, improved long-term glycemic control as measured by HbA1c, and are often accompanied by weight loss.

Core Mechanisms of Action

Suppression of Postprandial Glucagon Secretion

In healthy individuals, glucagon secretion is suppressed after meals to prevent excessive hepatic glucose production. However, in patients with type 1 and type 2 diabetes, this suppression is impaired, leading to paradoxical hyperglucagonemia that exacerbates postprandial hyperglycemia. This compound has been shown to reinstate this crucial regulatory mechanism.

Clinical studies have demonstrated that this compound administration significantly reduces the postprandial rise in glucagon concentrations in patients with both type 1 and type 2 diabetes. This suppression of glucagon is a key contributor to its glucose-lowering effect. For instance, in one study involving patients with type 1 diabetes, a 4-week treatment with this compound reduced the incremental area under the curve (AUC) for postprandial glucagon by approximately 87%. Similarly, in patients with type 2 diabetes, this compound infusion significantly lowered postprandial glucagon responses compared to placebo.

dot

References

The Molecular Architecture and Stability of Pramlintide: A Technical Guide

Pramlintide, a synthetic analogue of the human hormone amylin, serves as an important adjunct therapy in the management of type 1 and type 2 diabetes.[1][2] Its clinical efficacy is intrinsically linked to its specific molecular structure, which is designed to overcome the inherent instability and amyloidogenic properties of native amylin.[3][4] This technical guide provides an in-depth exploration of the molecular structure, stability, and signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure of this compound

This compound is a 37-amino acid polypeptide with a molecular formula of C171H267N51O53S2 and a molar mass of 3949.44 g/mol .[3] Its primary structure is based on human amylin, with key modifications to enhance its pharmaceutical properties.

Primary Structure and Key Modifications

The amino acid sequence of this compound is KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY. A critical feature of its structure is a disulfide bond between the cysteine residues at positions 2 and 7, which is crucial for its biological activity.

To reduce the high propensity of human amylin to aggregate and form amyloid fibrils, this compound was designed by substituting three amino acids with proline residues. Proline, known as a "structure-breaking" residue, disrupts the formation of β-sheet structures that are precursors to amyloid fibril formation. The specific substitutions are:

-

Alanine at position 25 is replaced with Proline.

-

Serine at position 28 is replaced with Proline.

-

Serine at position 29 is replaced with Proline.

These modifications, inspired by the less amyloidogenic rat amylin, significantly improve the stability of the molecule in solution.

Secondary and Tertiary Structure

Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided insights into the solution-state structure of this compound. These studies reveal that this compound has a propensity to form helical structures. In aqueous fluoroalcohol media, a helical conformation is observed from Alanine-5 to Serine-20. The C-terminal region of the peptide is largely disordered.

Physicochemical Properties and Stability

The stability of this compound in aqueous solution is a critical factor for its formulation and clinical use. Its stability is influenced by several factors, most notably pH and temperature.

Influence of pH and Temperature

Studies on the degradation kinetics of this compound have shown that its stability is highly pH-dependent. The degradation rate increases with increasing pH over the range of 3.5 to 5.0. The parenteral product is formulated at a pH of 4.0, where it exhibits exceptional stability.

Temperature also plays a significant role in the stability of this compound. The Arrhenius expression for its degradation at pH 4.0 over the temperature range of 5°C to 50°C is given by: ln(k₀) = 37.39 - 21900/RT where k₀ is the zero-order rate constant for degradation.

Degradation Pathways

This compound can undergo degradation through various pathways, including hydrolysis and oxidation. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress, but is relatively stable under photolytic stress. The presence of eight potential deamidation sites, including asparagine and glutamine residues and the C-terminal amide, makes it susceptible to deamidation.

| Parameter | Value | Reference |

| Molecular Formula | C171H267N51O53S2 | |

| Molar Mass | 3949.44 g/mol | |

| Number of Amino Acids | 37 | |

| Optimal pH for Formulation | 4.0 | |

| Activation Energy for Degradation (pH 4.0) | 21,900 cal/mol | |

| Purity Loss at 5°C over 30 months (pH 4.0) | ~2% | |

| Binding Affinity (Kd) of CB to this compound | 38 µM |

Experimental Protocols

The characterization of this compound's structure and stability relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Purpose: To monitor the degradation of this compound and determine its purity and potency.

Methodology:

-

Reversed-Phase HPLC (RP-HPLC) for Purity and Potency:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% aqueous trifluoroacetic acid (TFA).

-

Detection: UV absorbance at 214 nm.

-

Purity Determination: Calculated by area normalization of the this compound peak relative to all other peaks.

-

Potency Determination: Quantified against an external standard of known concentration.

-

-

Strong-Cation Exchange HPLC (SCX-HPLC) for Purity:

-

Principle: Separates molecules based on their net positive charge.

-

Utility: Provides an orthogonal separation method to RP-HPLC for a more comprehensive purity assessment.

-

Experimental Workflow for Stability Testing:

Circular Dichroism (CD) and NMR Spectroscopy for Structural Analysis

Purpose: To investigate the secondary and tertiary structure of this compound in solution.

Methodology for CD Spectroscopy:

-

Sample Preparation: this compound is dissolved in an appropriate buffer (e.g., aqueous acetate (B1210297) buffer at pH 4) or in helix-inducing solvents like aqueous hexafluoroisopropanol (HFIP).

-

Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

Methodology for NMR Spectroscopy:

-

Sample Preparation: Uniformly ¹⁵N-labeled this compound is expressed in E. coli and purified. The sample is dissolved in a suitable solvent, often containing HFIP to maintain a monomeric state.

-

Data Acquisition: A series of 2D and 3D NMR experiments are performed, such as ¹H-¹⁵N HSQC, NOESY, and TOCSY, to assign resonances and measure nuclear Overhauser effects (NOEs).

-

Structure Calculation: The NOE-derived distance restraints are used in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by mimicking the actions of endogenous amylin. Its primary functions include:

-

Slowing of Gastric Emptying: Delays the absorption of glucose from the gastrointestinal tract.

-

Promotion of Satiety: Acts on hypothalamic receptors to reduce caloric intake.

-

Inhibition of Glucagon (B607659) Secretion: Prevents the post-prandial rise in glucagon, a hormone that opposes the effects of insulin (B600854).

This compound mediates its effects by binding to amylin receptors. These receptors are heterodimers composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). There are at least three distinct amylin receptor complexes, containing RAMP1, RAMP2, or RAMP3. The binding of this compound to these G protein-coupled receptors activates downstream signaling pathways, including the cAMP-dependent pathway.

References

- 1. Type 1 diabetes - Wikipedia [en.wikipedia.org]

- 2. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A co-formulation of supramolecularly stabilized insulin and this compound enhances meal-time glucagon suppression in diabetic pigs - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Stability of Pramlintide: A Technical Guide

Pramlintide, a synthetic analogue of the human hormone amylin, serves as an important adjunct therapy in the management of type 1 and type 2 diabetes.[1][2] Its clinical efficacy is intrinsically linked to its specific molecular structure, which is designed to overcome the inherent instability and amyloidogenic properties of native amylin.[3][4] This technical guide provides an in-depth exploration of the molecular structure, stability, and signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure of this compound

This compound is a 37-amino acid polypeptide with a molecular formula of C171H267N51O53S2 and a molar mass of 3949.44 g/mol .[3] Its primary structure is based on human amylin, with key modifications to enhance its pharmaceutical properties.

Primary Structure and Key Modifications

The amino acid sequence of this compound is KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY. A critical feature of its structure is a disulfide bond between the cysteine residues at positions 2 and 7, which is crucial for its biological activity.

To reduce the high propensity of human amylin to aggregate and form amyloid fibrils, this compound was designed by substituting three amino acids with proline residues. Proline, known as a "structure-breaking" residue, disrupts the formation of β-sheet structures that are precursors to amyloid fibril formation. The specific substitutions are:

-

Alanine at position 25 is replaced with Proline.

-

Serine at position 28 is replaced with Proline.

-

Serine at position 29 is replaced with Proline.

These modifications, inspired by the less amyloidogenic rat amylin, significantly improve the stability of the molecule in solution.

Secondary and Tertiary Structure

Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided insights into the solution-state structure of this compound. These studies reveal that this compound has a propensity to form helical structures. In aqueous fluoroalcohol media, a helical conformation is observed from Alanine-5 to Serine-20. The C-terminal region of the peptide is largely disordered.

Physicochemical Properties and Stability

The stability of this compound in aqueous solution is a critical factor for its formulation and clinical use. Its stability is influenced by several factors, most notably pH and temperature.

Influence of pH and Temperature

Studies on the degradation kinetics of this compound have shown that its stability is highly pH-dependent. The degradation rate increases with increasing pH over the range of 3.5 to 5.0. The parenteral product is formulated at a pH of 4.0, where it exhibits exceptional stability.

Temperature also plays a significant role in the stability of this compound. The Arrhenius expression for its degradation at pH 4.0 over the temperature range of 5°C to 50°C is given by: ln(k₀) = 37.39 - 21900/RT where k₀ is the zero-order rate constant for degradation.

Degradation Pathways

This compound can undergo degradation through various pathways, including hydrolysis and oxidation. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress, but is relatively stable under photolytic stress. The presence of eight potential deamidation sites, including asparagine and glutamine residues and the C-terminal amide, makes it susceptible to deamidation.

| Parameter | Value | Reference |

| Molecular Formula | C171H267N51O53S2 | |

| Molar Mass | 3949.44 g/mol | |

| Number of Amino Acids | 37 | |

| Optimal pH for Formulation | 4.0 | |

| Activation Energy for Degradation (pH 4.0) | 21,900 cal/mol | |

| Purity Loss at 5°C over 30 months (pH 4.0) | ~2% | |

| Binding Affinity (Kd) of CB to this compound | 38 µM |

Experimental Protocols

The characterization of this compound's structure and stability relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Purpose: To monitor the degradation of this compound and determine its purity and potency.

Methodology:

-

Reversed-Phase HPLC (RP-HPLC) for Purity and Potency:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in 0.1% aqueous trifluoroacetic acid (TFA).

-

Detection: UV absorbance at 214 nm.

-

Purity Determination: Calculated by area normalization of the this compound peak relative to all other peaks.

-

Potency Determination: Quantified against an external standard of known concentration.

-

-

Strong-Cation Exchange HPLC (SCX-HPLC) for Purity:

-

Principle: Separates molecules based on their net positive charge.

-

Utility: Provides an orthogonal separation method to RP-HPLC for a more comprehensive purity assessment.

-

Experimental Workflow for Stability Testing:

Circular Dichroism (CD) and NMR Spectroscopy for Structural Analysis

Purpose: To investigate the secondary and tertiary structure of this compound in solution.

Methodology for CD Spectroscopy:

-

Sample Preparation: this compound is dissolved in an appropriate buffer (e.g., aqueous acetate buffer at pH 4) or in helix-inducing solvents like aqueous hexafluoroisopropanol (HFIP).

-

Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

Methodology for NMR Spectroscopy:

-

Sample Preparation: Uniformly ¹⁵N-labeled this compound is expressed in E. coli and purified. The sample is dissolved in a suitable solvent, often containing HFIP to maintain a monomeric state.

-

Data Acquisition: A series of 2D and 3D NMR experiments are performed, such as ¹H-¹⁵N HSQC, NOESY, and TOCSY, to assign resonances and measure nuclear Overhauser effects (NOEs).

-

Structure Calculation: The NOE-derived distance restraints are used in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by mimicking the actions of endogenous amylin. Its primary functions include:

-

Slowing of Gastric Emptying: Delays the absorption of glucose from the gastrointestinal tract.

-

Promotion of Satiety: Acts on hypothalamic receptors to reduce caloric intake.

-

Inhibition of Glucagon Secretion: Prevents the post-prandial rise in glucagon, a hormone that opposes the effects of insulin.

This compound mediates its effects by binding to amylin receptors. These receptors are heterodimers composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). There are at least three distinct amylin receptor complexes, containing RAMP1, RAMP2, or RAMP3. The binding of this compound to these G protein-coupled receptors activates downstream signaling pathways, including the cAMP-dependent pathway.

References

- 1. Type 1 diabetes - Wikipedia [en.wikipedia.org]

- 2. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A co-formulation of supramolecularly stabilized insulin and this compound enhances meal-time glucagon suppression in diabetic pigs - PMC [pmc.ncbi.nlm.nih.gov]

Pramlintide's Impact on Gastric Emptying in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramlintide, a synthetic analogue of the human hormone amylin, is an important therapeutic agent in the management of diabetes. One of its key mechanisms of action is the delay of gastric emptying, which contributes to improved glycemic control. Understanding the preclinical pharmacology of this compound, particularly its effects on gastric motility in various animal models, is crucial for ongoing research and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's effects on gastric emptying in animal models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Effects of this compound on Gastric Emptying

This compound, and its natural analogue amylin, have been shown to potently inhibit gastric emptying across multiple animal species. The following tables summarize the available quantitative data from key preclinical studies.

Table 1: Dose-Response of Amylin and Related Peptides on Gastric Emptying in Rats

| Peptide | ED50 (nmol/kg, s.c.) | Maximal Inhibition (%) | Reference |

| Amylin | 0.42 ± 0.07 | 100 | [1] |

| Salmon Calcitonin | Not provided | ~60 | [1] |

| CGRP | Not provided | ~66 | [1] |

ED50 represents the dose required to achieve 50% of the maximal inhibition of gastric emptying. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Gastric Emptying in Mice

| Animal Model | Treatment | Route of Administration | Effect on Gastric Emptying | Reference |

| Male Swiss Mice | This compound (200 µg/kg) | Intraperitoneal (i.p.) | Significant reduction compared to vehicle | [2] |

| Male Swiss Mice | This compound (200 µg/kg) | Intranasal (i.n.) | Trend towards reduction compared to vehicle | [2] |

Note: While this study demonstrated a significant effect, it did not provide specific quantitative measures such as T50 or percentage of gastric retention.

Signaling Pathways

The delay in gastric emptying induced by this compound is primarily mediated through a central mechanism involving the hindbrain, specifically the area postrema (AP) and the nucleus of the solitary tract (NTS), which together form part of the dorsal vagal complex (DVC).

This compound acts on specific amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The specific combination of CTR and RAMP determines the receptor subtype (AMY1, AMY2, and AMY3, respectively) and its binding affinity for amylin and its analogues.

Upon binding to these receptors in the AP and NTS, this compound initiates a signaling cascade that is thought to involve G-protein coupling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This neuronal activation in the hindbrain modulates the activity of the dorsal motor nucleus of the vagus (DMV), which in turn regulates gastric motility via efferent vagal pathways to the stomach. The ultimate effect is a reduction in antral contractions and an increase in pyloric tone, leading to a delayed passage of gastric contents into the small intestine.

Experimental Protocols

Several methods are employed in animal models to quantify the rate of gastric emptying. The choice of methodology depends on the specific research question, the animal model, and the available resources.

Phenol (B47542) Red Meal Assay

This is a widely used terminal method for assessing gastric emptying of a liquid or semi-solid meal in rodents.

Protocol:

-

Animal Preparation: Fast rodents (e.g., rats, mice) overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the test meal.

-

Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL for rats) of a test meal containing a non-absorbable marker, phenol red (e.g., 0.05% in a methylcellulose (B11928114) solution), via oral gavage.

-

Sample Collection: At a specific time point after gavage (e.g., 20 minutes), euthanize the animal.

-

Stomach Excision: Clamp the pylorus and cardia and carefully excise the stomach.

-

Quantification: Homogenize the stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to recover the phenol red. After centrifugation, measure the absorbance of the supernatant using a spectrophotometer at 560 nm.

-

Calculation: The amount of phenol red remaining in the stomach is compared to the amount recovered from a control group euthanized immediately after gavage (0-minute time point) to calculate the percentage of gastric emptying.

Gastric Scintigraphy

This non-invasive technique allows for the continuous or repeated measurement of gastric emptying in the same animal, making it a powerful tool for longitudinal studies.

Protocol:

-

Animal Preparation: Fast the animal (e.g., mouse, rat, cat) overnight with free access to water.

-

Test Meal Preparation: Label a solid or liquid test meal with a gamma-emitting radioisotope, such as Technetium-99m (99mTc). For solid meals, 99mTc can be incorporated into eggs or other food items. For liquids, it can be chelated to a non-absorbable molecule like DTPA.

-

Drug Administration: Administer this compound or vehicle control.

-

Meal Administration: Allow the animal to voluntarily consume the radiolabeled meal or administer it via gavage.

-

Imaging: Place the animal in a gamma camera or a dedicated small-animal SPECT/CT scanner. Acquire images at regular intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2-4 hours).

-

Data Analysis: Draw regions of interest (ROIs) around the stomach in the sequential images to quantify the amount of radioactivity remaining over time.

-

Calculation: Plot the percentage of radioactivity remaining in the stomach against time. From this curve, parameters such as the gastric emptying half-time (T50) can be calculated.

Acetaminophen (B1664979) Absorption Method

This method indirectly assesses gastric emptying by measuring the rate of appearance of an orally administered, readily absorbed drug (acetaminophen) in the bloodstream.

Protocol:

-

Animal Preparation: Fast the animal overnight.

-

Drug Administration: Administer this compound or vehicle control.

-

Acetaminophen Administration: Administer a solution of acetaminophen via oral gavage.

-

Blood Sampling: Collect serial blood samples at various time points after acetaminophen administration.

-

Analysis: Measure the concentration of acetaminophen in the plasma or serum using techniques such as HPLC or spectrophotometry.

-

Interpretation: A delay in the time to reach the maximum plasma concentration (Tmax) or a decrease in the peak concentration (Cmax) of acetaminophen is indicative of delayed gastric emptying.

Conclusion

This compound robustly delays gastric emptying in a variety of animal models. This effect is mediated by a central nervous system pathway involving amylin receptors in the area postrema and nucleus of the solitary tract, which in turn modulates vagal efferent activity to the stomach. The quantitative assessment of this effect can be achieved through several well-established experimental protocols, each with its own advantages and limitations. A thorough understanding of these aspects is essential for the continued investigation of this compound's therapeutic potential and the development of novel drugs targeting gastric motility.

References

Pramlintide's Impact on Gastric Emptying in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramlintide, a synthetic analogue of the human hormone amylin, is an important therapeutic agent in the management of diabetes. One of its key mechanisms of action is the delay of gastric emptying, which contributes to improved glycemic control. Understanding the preclinical pharmacology of this compound, particularly its effects on gastric motility in various animal models, is crucial for ongoing research and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's effects on gastric emptying in animal models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Effects of this compound on Gastric Emptying

This compound, and its natural analogue amylin, have been shown to potently inhibit gastric emptying across multiple animal species. The following tables summarize the available quantitative data from key preclinical studies.

Table 1: Dose-Response of Amylin and Related Peptides on Gastric Emptying in Rats

| Peptide | ED50 (nmol/kg, s.c.) | Maximal Inhibition (%) | Reference |

| Amylin | 0.42 ± 0.07 | 100 | [1] |

| Salmon Calcitonin | Not provided | ~60 | [1] |

| CGRP | Not provided | ~66 | [1] |

ED50 represents the dose required to achieve 50% of the maximal inhibition of gastric emptying. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Gastric Emptying in Mice

| Animal Model | Treatment | Route of Administration | Effect on Gastric Emptying | Reference |

| Male Swiss Mice | This compound (200 µg/kg) | Intraperitoneal (i.p.) | Significant reduction compared to vehicle | [2] |

| Male Swiss Mice | This compound (200 µg/kg) | Intranasal (i.n.) | Trend towards reduction compared to vehicle | [2] |

Note: While this study demonstrated a significant effect, it did not provide specific quantitative measures such as T50 or percentage of gastric retention.

Signaling Pathways

The delay in gastric emptying induced by this compound is primarily mediated through a central mechanism involving the hindbrain, specifically the area postrema (AP) and the nucleus of the solitary tract (NTS), which together form part of the dorsal vagal complex (DVC).

This compound acts on specific amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The specific combination of CTR and RAMP determines the receptor subtype (AMY1, AMY2, and AMY3, respectively) and its binding affinity for amylin and its analogues.

Upon binding to these receptors in the AP and NTS, this compound initiates a signaling cascade that is thought to involve G-protein coupling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This neuronal activation in the hindbrain modulates the activity of the dorsal motor nucleus of the vagus (DMV), which in turn regulates gastric motility via efferent vagal pathways to the stomach. The ultimate effect is a reduction in antral contractions and an increase in pyloric tone, leading to a delayed passage of gastric contents into the small intestine.

Experimental Protocols

Several methods are employed in animal models to quantify the rate of gastric emptying. The choice of methodology depends on the specific research question, the animal model, and the available resources.

Phenol Red Meal Assay

This is a widely used terminal method for assessing gastric emptying of a liquid or semi-solid meal in rodents.

Protocol:

-

Animal Preparation: Fast rodents (e.g., rats, mice) overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the test meal.

-

Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL for rats) of a test meal containing a non-absorbable marker, phenol red (e.g., 0.05% in a methylcellulose solution), via oral gavage.

-

Sample Collection: At a specific time point after gavage (e.g., 20 minutes), euthanize the animal.

-

Stomach Excision: Clamp the pylorus and cardia and carefully excise the stomach.

-

Quantification: Homogenize the stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to recover the phenol red. After centrifugation, measure the absorbance of the supernatant using a spectrophotometer at 560 nm.

-

Calculation: The amount of phenol red remaining in the stomach is compared to the amount recovered from a control group euthanized immediately after gavage (0-minute time point) to calculate the percentage of gastric emptying.

Gastric Scintigraphy

This non-invasive technique allows for the continuous or repeated measurement of gastric emptying in the same animal, making it a powerful tool for longitudinal studies.

Protocol:

-

Animal Preparation: Fast the animal (e.g., mouse, rat, cat) overnight with free access to water.

-

Test Meal Preparation: Label a solid or liquid test meal with a gamma-emitting radioisotope, such as Technetium-99m (99mTc). For solid meals, 99mTc can be incorporated into eggs or other food items. For liquids, it can be chelated to a non-absorbable molecule like DTPA.

-

Drug Administration: Administer this compound or vehicle control.

-

Meal Administration: Allow the animal to voluntarily consume the radiolabeled meal or administer it via gavage.

-

Imaging: Place the animal in a gamma camera or a dedicated small-animal SPECT/CT scanner. Acquire images at regular intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2-4 hours).

-

Data Analysis: Draw regions of interest (ROIs) around the stomach in the sequential images to quantify the amount of radioactivity remaining over time.

-

Calculation: Plot the percentage of radioactivity remaining in the stomach against time. From this curve, parameters such as the gastric emptying half-time (T50) can be calculated.

Acetaminophen Absorption Method

This method indirectly assesses gastric emptying by measuring the rate of appearance of an orally administered, readily absorbed drug (acetaminophen) in the bloodstream.

Protocol:

-

Animal Preparation: Fast the animal overnight.

-

Drug Administration: Administer this compound or vehicle control.

-

Acetaminophen Administration: Administer a solution of acetaminophen via oral gavage.

-

Blood Sampling: Collect serial blood samples at various time points after acetaminophen administration.

-

Analysis: Measure the concentration of acetaminophen in the plasma or serum using techniques such as HPLC or spectrophotometry.

-

Interpretation: A delay in the time to reach the maximum plasma concentration (Tmax) or a decrease in the peak concentration (Cmax) of acetaminophen is indicative of delayed gastric emptying.

Conclusion

This compound robustly delays gastric emptying in a variety of animal models. This effect is mediated by a central nervous system pathway involving amylin receptors in the area postrema and nucleus of the solitary tract, which in turn modulates vagal efferent activity to the stomach. The quantitative assessment of this effect can be achieved through several well-established experimental protocols, each with its own advantages and limitations. A thorough understanding of these aspects is essential for the continued investigation of this compound's therapeutic potential and the development of novel drugs targeting gastric motility.

References

Foundational Research on Amylin Receptors and Pramlintide Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis.[1][2] Its synthetic analog, pramlintide, is utilized as an adjunct therapy for diabetes management.[3][4] The biological effects of both amylin and this compound are mediated through a unique family of G protein-coupled receptors (GPCRs) known as amylin receptors.[5] A comprehensive understanding of the molecular composition, pharmacology, and signaling of these receptors is paramount for the development of novel therapeutics targeting metabolic diseases. This technical guide provides an in-depth overview of the foundational research on amylin receptors and the binding characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Amylin Receptor Composition: A Heterodimeric Complex

Amylin receptors are not encoded by a single gene but are rather complex structures formed by the heterodimerization of the calcitonin receptor (CTR) with one of three Receptor Activity-Modifying Proteins (RAMPs). The CTR, a member of the Class B family of GPCRs, serves as the core component. The association with a specific RAMP alters the receptor's pharmacology, conferring high affinity for amylin.

The three RAMPs—RAMP1, RAMP2, and RAMP3—are single-transmembrane proteins that are essential for the proper trafficking and function of the amylin receptor complex. The specific combination of the CTR with one of these RAMPs gives rise to three distinct amylin receptor subtypes:

-

AMY1 Receptor: Calcitonin Receptor + RAMP1

-

AMY2 Receptor: Calcitonin Receptor + RAMP2

-

AMY3 Receptor: Calcitonin Receptor + RAMP3

This modular nature of amylin receptors allows for a diversity in signaling and physiological roles. While all three subtypes bind amylin with high affinity, they exhibit distinct pharmacological profiles for other endogenous peptides and synthetic ligands.

This compound: An Amylin Analog with Therapeutic Significance

This compound is a synthetic analog of human amylin, developed to overcome the inherent physicochemical challenges of the native peptide, such as its tendency to aggregate and form fibrils. It shares a similar amino acid sequence with human amylin but incorporates proline substitutions at positions 25, 28, and 29. These modifications enhance its stability and solubility, making it suitable for therapeutic use.

This compound mimics the physiological actions of endogenous amylin, which include:

-

Slowing of gastric emptying

-

Suppression of post-prandial glucagon (B607659) secretion

-

Promotion of satiety, leading to reduced caloric intake

Like amylin, this compound exerts its effects by binding to and activating the AMY1, AMY2, and AMY3 receptors.

Quantitative Pharmacology of Amylin Receptors

The pharmacological characterization of amylin receptor subtypes is crucial for understanding their function and for the development of selective ligands. The following tables summarize key quantitative data for the binding affinity (Ki) and functional potency (pEC50) of this compound and other relevant ligands at human amylin receptors.

Table 1: Binding Affinities (Ki, nM) of Ligands at Human Amylin Receptors

| Ligand | AMY1 (CTR+RAMP1) | AMY2 (CTR+RAMP2) | AMY3 (CTR+RAMP3) | Calcitonin Receptor (CTR) |

| This compound | 0.023 | - | - | 5.1 |

| Human Amylin | 0.03 | - | - | - |

| Salmon Calcitonin | - | - | - | - |

| αCGRP | 3.8 | - | - | - |

Data compiled from various sources. A '-' indicates data not available.

Table 2: Functional Potencies (pEC50) of Ligands in cAMP Assays

| Ligand | AMY1 (CTR+RAMP1) | AMY2 (CTR+RAMP2) | AMY3 (CTR+RAMP3) | Calcitonin Receptor (CTR) |

| Rat Amylin | 9.74 | - | 9.97 | 8.11 |

| Rat αCGRP | 9.66 | - | 9.68 | 7.87 |

Data from studies on rat receptors, which share high homology with human receptors. A '-' indicates data not available.

Amylin Receptor Signaling Pathways

Upon agonist binding, amylin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of amylin. Other signaling pathways, including the activation of extracellular signal-regulated kinase (ERK), have also been reported.

Caption: Amylin Receptor Gs-cAMP Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for the amylin receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells transiently or stably expressing the human calcitonin receptor and the desired RAMP (RAMP1, RAMP2, or RAMP3).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

-

Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a suitable radioligand (e.g., 125I-labeled amylin or a high-affinity antagonist).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound).

-

A fixed amount of the membrane preparation.

-

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter or liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of a ligand to stimulate intracellular cyclic AMP production, providing a measure of its functional potency (EC50).

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293 or COS-7) in appropriate culture plates.

-

Co-transfect the cells with plasmids encoding the human calcitonin receptor and the desired RAMP.

-

-

cAMP Accumulation Assay:

-

After a suitable expression period (e.g., 24-48 hours), wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with increasing concentrations of the test agonist (e.g., this compound) for a defined period at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

The pEC50 is the negative logarithm of the EC50 value.

-

Conclusion

The formation of heterodimeric complexes between the calcitonin receptor and RAMPs creates a family of amylin receptors with distinct pharmacological properties. This compound, a stable analog of amylin, effectively targets these receptors to exert its therapeutic effects in the management of diabetes. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate pharmacology of the amylin receptor system and to aid in the discovery and development of novel, potent, and selective amylin receptor modulators for the treatment of metabolic diseases.

References

- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: profile of an amylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Amylin Receptors and Pramlintide Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis.[1][2] Its synthetic analog, pramlintide, is utilized as an adjunct therapy for diabetes management.[3][4] The biological effects of both amylin and this compound are mediated through a unique family of G protein-coupled receptors (GPCRs) known as amylin receptors.[5] A comprehensive understanding of the molecular composition, pharmacology, and signaling of these receptors is paramount for the development of novel therapeutics targeting metabolic diseases. This technical guide provides an in-depth overview of the foundational research on amylin receptors and the binding characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Amylin Receptor Composition: A Heterodimeric Complex

Amylin receptors are not encoded by a single gene but are rather complex structures formed by the heterodimerization of the calcitonin receptor (CTR) with one of three Receptor Activity-Modifying Proteins (RAMPs). The CTR, a member of the Class B family of GPCRs, serves as the core component. The association with a specific RAMP alters the receptor's pharmacology, conferring high affinity for amylin.

The three RAMPs—RAMP1, RAMP2, and RAMP3—are single-transmembrane proteins that are essential for the proper trafficking and function of the amylin receptor complex. The specific combination of the CTR with one of these RAMPs gives rise to three distinct amylin receptor subtypes:

-

AMY1 Receptor: Calcitonin Receptor + RAMP1

-

AMY2 Receptor: Calcitonin Receptor + RAMP2

-

AMY3 Receptor: Calcitonin Receptor + RAMP3

This modular nature of amylin receptors allows for a diversity in signaling and physiological roles. While all three subtypes bind amylin with high affinity, they exhibit distinct pharmacological profiles for other endogenous peptides and synthetic ligands.

This compound: An Amylin Analog with Therapeutic Significance

This compound is a synthetic analog of human amylin, developed to overcome the inherent physicochemical challenges of the native peptide, such as its tendency to aggregate and form fibrils. It shares a similar amino acid sequence with human amylin but incorporates proline substitutions at positions 25, 28, and 29. These modifications enhance its stability and solubility, making it suitable for therapeutic use.

This compound mimics the physiological actions of endogenous amylin, which include:

-

Slowing of gastric emptying

-

Suppression of post-prandial glucagon secretion

-

Promotion of satiety, leading to reduced caloric intake

Like amylin, this compound exerts its effects by binding to and activating the AMY1, AMY2, and AMY3 receptors.

Quantitative Pharmacology of Amylin Receptors

The pharmacological characterization of amylin receptor subtypes is crucial for understanding their function and for the development of selective ligands. The following tables summarize key quantitative data for the binding affinity (Ki) and functional potency (pEC50) of this compound and other relevant ligands at human amylin receptors.

Table 1: Binding Affinities (Ki, nM) of Ligands at Human Amylin Receptors

| Ligand | AMY1 (CTR+RAMP1) | AMY2 (CTR+RAMP2) | AMY3 (CTR+RAMP3) | Calcitonin Receptor (CTR) |

| This compound | 0.023 | - | - | 5.1 |

| Human Amylin | 0.03 | - | - | - |

| Salmon Calcitonin | - | - | - | - |

| αCGRP | 3.8 | - | - | - |

Data compiled from various sources. A '-' indicates data not available.

Table 2: Functional Potencies (pEC50) of Ligands in cAMP Assays

| Ligand | AMY1 (CTR+RAMP1) | AMY2 (CTR+RAMP2) | AMY3 (CTR+RAMP3) | Calcitonin Receptor (CTR) |

| Rat Amylin | 9.74 | - | 9.97 | 8.11 |

| Rat αCGRP | 9.66 | - | 9.68 | 7.87 |

Data from studies on rat receptors, which share high homology with human receptors. A '-' indicates data not available.

Amylin Receptor Signaling Pathways

Upon agonist binding, amylin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of amylin. Other signaling pathways, including the activation of extracellular signal-regulated kinase (ERK), have also been reported.

Caption: Amylin Receptor Gs-cAMP Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for the amylin receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells transiently or stably expressing the human calcitonin receptor and the desired RAMP (RAMP1, RAMP2, or RAMP3).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

-

Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a suitable radioligand (e.g., 125I-labeled amylin or a high-affinity antagonist).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound).

-

A fixed amount of the membrane preparation.

-

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter or liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of a ligand to stimulate intracellular cyclic AMP production, providing a measure of its functional potency (EC50).

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293 or COS-7) in appropriate culture plates.

-

Co-transfect the cells with plasmids encoding the human calcitonin receptor and the desired RAMP.

-

-

cAMP Accumulation Assay:

-

After a suitable expression period (e.g., 24-48 hours), wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with increasing concentrations of the test agonist (e.g., this compound) for a defined period at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

The pEC50 is the negative logarithm of the EC50 value.

-

Conclusion

The formation of heterodimeric complexes between the calcitonin receptor and RAMPs creates a family of amylin receptors with distinct pharmacological properties. This compound, a stable analog of amylin, effectively targets these receptors to exert its therapeutic effects in the management of diabetes. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate pharmacology of the amylin receptor system and to aid in the discovery and development of novel, potent, and selective amylin receptor modulators for the treatment of metabolic diseases.

References

- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: profile of an amylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]

early investigations into pramlintide for weight management

An In-depth Technical Guide to the Early Investigations of Pramlintide for Weight Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic analog of the human hormone amylin, was initially developed and approved as an adjunct therapy for patients with type 1 and type 2 diabetes to improve glycemic control.[1][2] Amylin is co-secreted with insulin (B600854) from pancreatic β-cells and plays a role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety.[3][4] Early clinical observations of modest but consistent weight loss in diabetic patients treated with this compound spurred investigations into its potential as a weight management therapy for individuals with obesity, both with and without diabetes.[5] This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies that explored the efficacy and mechanisms of this compound for weight management.

Mechanism of Action in Weight Management

This compound exerts its effects on body weight through a multi-faceted mechanism of action, primarily by mimicking the physiological actions of endogenous amylin. These actions converge to reduce caloric intake and promote a negative energy balance.

The key mechanisms include:

-

Delayed Gastric Emptying: this compound slows the rate at which food is emptied from the stomach. This delay leads to a more gradual absorption of nutrients, including glucose, and contributes to a prolonged feeling of fullness.

-

Central Satiety Signaling: this compound acts on the area postrema of the brain, a region known to be involved in the regulation of food intake. This central action enhances the feeling of satiation, leading to a reduction in the amount of food consumed during a meal.

-

Suppression of Postprandial Glucagon Secretion: By inhibiting the inappropriate secretion of glucagon after meals, this compound helps to reduce hepatic glucose production, which can contribute to better overall metabolic control and indirectly influence weight.

The culmination of these effects is a decrease in energy intake, which, when sustained, leads to weight loss.

Signaling Pathway

Caption: Mechanism of action of this compound leading to weight loss.

Preclinical Investigations

Early preclinical studies in rodent models were instrumental in establishing the potential of this compound for weight management. These studies demonstrated that amylin and its analogs, like this compound, could reduce food intake and body weight.

Key Preclinical Findings

| Study Focus | Animal Model | Key Findings |

| Food Intake and Meal Patterns | Male Rats | Chronic this compound administration was found to decrease food intake primarily by reducing meal size, supporting its role in promoting satiation. |

| Body Composition | Diet-Induced Obese Rodents | Amylin-mediated weight loss was shown to be fat-specific, with a relative preservation of lean body mass. |

| Synergy with Leptin | Diet-Induced Obese (DIO) Rats | Combination treatment with amylin and leptin resulted in synergistic reductions in food intake (up to 45%) and body weight (up to 15%). |

Experimental Protocols: Preclinical

-

Animal Models: Studies commonly utilized male rats, including diet-induced obese (DIO) models, which are considered relevant for studying human obesity.

-

Drug Administration: this compound was typically administered via subcutaneous injections.

-

Food Intake Measurement: Detailed analysis of meal patterns, including meal size, duration, and frequency, was conducted using specialized monitoring systems.

-

Body Composition Analysis: Techniques such as dual-energy X-ray absorptiometry (DEXA) were likely used to assess changes in fat and lean mass, although specific methodologies are detailed in the full publications.

Clinical Investigations in Obese Individuals Without Diabetes

The promising preclinical data led to clinical trials designed to evaluate the efficacy and safety of this compound for weight loss in obese individuals without diabetes.

Phase 2 Dose-Ranging Study

A significant early study was a 16-week, randomized, double-blind, placebo-controlled Phase 2 trial.

| Treatment Group | N | Mean Baseline BMI ( kg/m ²) | Mean Weight Loss (lbs) |

| Placebo | - | ~38 | 6.2 |

| This compound (120-360 mcg BID/TID) | 408 (total) | ~38 | 8.4 to 13.4 |

Data from a 16-week Phase 2 study.

In this study, weight loss with this compound was progressive throughout the 16 weeks. A follow-up analysis of a similar study showed that approximately 31% of this compound-treated subjects achieved a weight loss of 5% or more, compared to only 2% in the placebo group.

Long-Term Efficacy

Preliminary data from longer-term trials suggested sustained weight loss. In one study, obese patients without diabetes experienced a weight loss of up to 8 kg after one year of treatment.

Experimental Protocols: Clinical (Obese, Non-Diabetic)

-

Study Design: Randomized, double-blind, placebo-controlled, dose-escalation or dose-ranging designs were common.

-

Participant Population: Subjects were typically obese, with a Body Mass Index (BMI) often in the range of 30-40 kg/m ².

-

Intervention: this compound was administered subcutaneously at various doses, often two or three times a day before meals. Many studies also included a lifestyle intervention component, such as diet, exercise, and behavioral counseling.

-

Primary Endpoint: The primary outcome was typically the percentage change in body weight from baseline.

-

Secondary Endpoints: These often included waist circumference, appetite control, and overall well-being, assessed through questionnaires.

Clinical Trial Workflow

Caption: A generalized workflow for early phase this compound clinical trials.

Clinical Investigations in Overweight or Obese Patients with Diabetes

This compound's effects on weight were also evaluated in its primary target population: patients with diabetes using insulin.

Key Clinical Findings in Patients with Diabetes

| Patient Population | This compound Dose | Duration | Placebo-Subtracted Weight Loss |

| Type 2 Diabetes | 120-240 mcg TID | 16 weeks | Up to 3.7 kg |

| Type 1 Diabetes | 60 mcg TID | 1 year | Up to 1.7 kg |

Data synthesized from multiple studies.

Combined data from several clinical trials showed a significant reduction in body weight at 26 weeks of approximately 1.5 kg in patients with type 2 diabetes and 1.2 kg in those with type 1 diabetes, compared to weight gain in placebo-treated patients.

Satiety and Food Intake Studies

To further elucidate the mechanism of weight loss, studies specifically investigating this compound's effect on satiety were conducted. In a randomized, double-blind, placebo-controlled crossover study, a single 120 mcg injection of this compound was administered to obese subjects and insulin-treated type 2 diabetes patients.

| Group | Caloric Intake Reduction (vs. Placebo) |

| Obese (Non-Diabetic) | -170 kcal (-16%) |

| Type 2 Diabetes | -202 kcal (-23%) |

Results from a single-dose meal test study.

This study provided direct evidence that this compound enhances satiety and reduces food intake in humans.

Experimental Protocols: Satiety Studies

-

Study Design: Randomized, double-blind, placebo-controlled crossover designs were employed to minimize inter-subject variability.

-

Procedure: After an overnight fast, subjects received a single subcutaneous injection of this compound or placebo. This was followed by a standardized preload meal. After a set period (e.g., 1 hour), subjects were given access to an ad libitum buffet meal where their total energy intake was measured.

-

Assessments: In addition to caloric intake, subjective ratings of hunger were collected using visual analog scales. Hormonal responses, such as cholecystokinin (B1591339) (CCK), glucagon-like peptide-1 (GLP-1), and peptide YY (PYY), were also measured to assess whether this compound's effects were independent of other anorexigenic gut peptides.

Combination Therapy: this compound and Metreleptin (B1171336)

Recognizing the complex neurohormonal regulation of body weight, researchers investigated combination therapies. A notable early investigation combined this compound with metreleptin (an analog of the hormone leptin).

A 24-week, Phase 2 proof-of-concept study in overweight or obese individuals demonstrated a synergistic effect.

| Treatment Group | N | Mean Weight Loss |

| This compound alone (360 mcg BID) | 177 (total) | 8.4% (~17 lbs) |

| Metreleptin alone (5 mg BID) | 177 (total) | 8.2% (~16 lbs) |

| This compound/Metreleptin Combination | 177 (total) | 12.7% (~25 lbs) |

Data from a 24-week Phase 2 study.

The combination therapy resulted in significantly greater weight loss than either monotherapy. Notably, subjects on the combination therapy continued to lose weight throughout the study, whereas weight loss began to plateau in the monotherapy groups.

Safety and Tolerability

Across the early clinical trials, this compound was generally well-tolerated. The most common adverse event reported was mild to moderate nausea, which was typically transient and dose-dependent. No significant cardiovascular, pulmonary, hepatic, or renal toxicity was associated with this compound therapy in these initial studies.

Conclusion

The established a clear, albeit modest, efficacy in reducing body weight in both diabetic and non-diabetic obese populations. The mechanism of action, centered on delayed gastric emptying and centrally mediated satiety, was well-supported by both preclinical and clinical data. These foundational studies not only highlighted the potential of amylin analogs as a therapeutic class for obesity but also paved the way for further research into combination therapies, such as with leptin analogs, to achieve more substantial and sustained weight loss. While newer agents have since emerged, the early work on this compound provided valuable insights into the neurohormonal control of appetite and energy balance, contributing significantly to the field of obesity pharmacotherapy.

References

early investigations into pramlintide for weight management

An In-depth Technical Guide to the Early Investigations of Pramlintide for Weight Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic analog of the human hormone amylin, was initially developed and approved as an adjunct therapy for patients with type 1 and type 2 diabetes to improve glycemic control.[1][2] Amylin is co-secreted with insulin from pancreatic β-cells and plays a role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety.[3][4] Early clinical observations of modest but consistent weight loss in diabetic patients treated with this compound spurred investigations into its potential as a weight management therapy for individuals with obesity, both with and without diabetes.[5] This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies that explored the efficacy and mechanisms of this compound for weight management.

Mechanism of Action in Weight Management

This compound exerts its effects on body weight through a multi-faceted mechanism of action, primarily by mimicking the physiological actions of endogenous amylin. These actions converge to reduce caloric intake and promote a negative energy balance.

The key mechanisms include:

-

Delayed Gastric Emptying: this compound slows the rate at which food is emptied from the stomach. This delay leads to a more gradual absorption of nutrients, including glucose, and contributes to a prolonged feeling of fullness.

-

Central Satiety Signaling: this compound acts on the area postrema of the brain, a region known to be involved in the regulation of food intake. This central action enhances the feeling of satiation, leading to a reduction in the amount of food consumed during a meal.

-

Suppression of Postprandial Glucagon Secretion: By inhibiting the inappropriate secretion of glucagon after meals, this compound helps to reduce hepatic glucose production, which can contribute to better overall metabolic control and indirectly influence weight.

The culmination of these effects is a decrease in energy intake, which, when sustained, leads to weight loss.

Signaling Pathway

Caption: Mechanism of action of this compound leading to weight loss.

Preclinical Investigations

Early preclinical studies in rodent models were instrumental in establishing the potential of this compound for weight management. These studies demonstrated that amylin and its analogs, like this compound, could reduce food intake and body weight.

Key Preclinical Findings

| Study Focus | Animal Model | Key Findings |

| Food Intake and Meal Patterns | Male Rats | Chronic this compound administration was found to decrease food intake primarily by reducing meal size, supporting its role in promoting satiation. |

| Body Composition | Diet-Induced Obese Rodents | Amylin-mediated weight loss was shown to be fat-specific, with a relative preservation of lean body mass. |